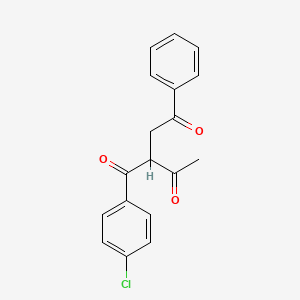
3-(4-Chlorobenzoyl)-1-phenylpentane-1,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Chlorobenzoyl)-1-phenylpentane-1,4-dione is an organic compound with a complex structure that includes a chlorobenzoyl group and a phenylpentane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorobenzoyl)-1-phenylpentane-1,4-dione typically involves multiple steps, starting with the preparation of the chlorobenzoyl chloride. This can be achieved through the chlorination of benzoyl chloride in the presence of a ferric halide-iodine cocatalyst system
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Chlorobenzoyl)-1-phenylpentane-1,4-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The chlorobenzoyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to replace the chlorine atom.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
3-(4-Chlorobenzoyl)-1-phenylpentane-1,4-dione has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(4-Chlorobenzoyl)-1-phenylpentane-1,4-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Fenofibrate: A compound with a similar chlorobenzoyl group, used as a hypolipidemic drug.
3-[4-(4-Chlorobenzoyl)phenoxy]-2-butanone: Another compound with a chlorobenzoyl group, used as a reference standard in pharmaceutical testing.
Uniqueness
3-(4-Chlorobenzoyl)-1-phenylpentane-1,4-dione is unique due to its specific structure, which combines a chlorobenzoyl group with a phenylpentane backbone
Propiedades
Número CAS |
93078-47-8 |
|---|---|
Fórmula molecular |
C18H15ClO3 |
Peso molecular |
314.8 g/mol |
Nombre IUPAC |
3-(4-chlorobenzoyl)-1-phenylpentane-1,4-dione |
InChI |
InChI=1S/C18H15ClO3/c1-12(20)16(11-17(21)13-5-3-2-4-6-13)18(22)14-7-9-15(19)10-8-14/h2-10,16H,11H2,1H3 |
Clave InChI |
JAYXSGAKEIGKNK-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(CC(=O)C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



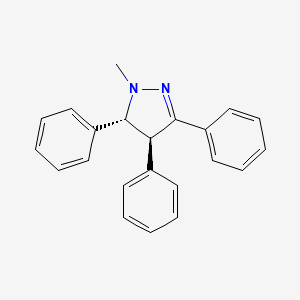
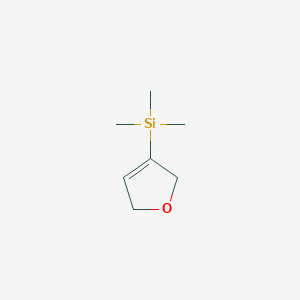
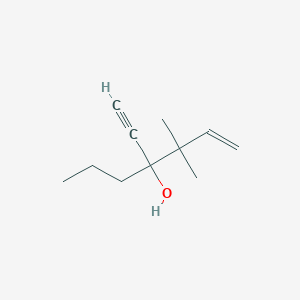
![[2-[(1-Methylpiperidin-4-yl)amino]phenyl]-phenylmethanone](/img/structure/B14363945.png)

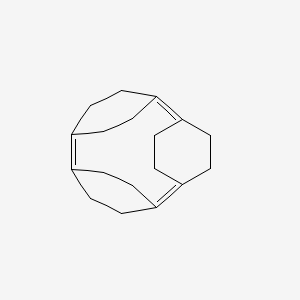
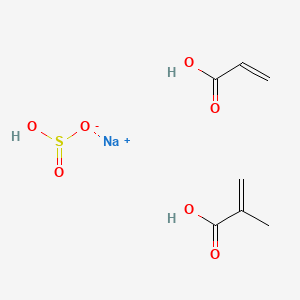

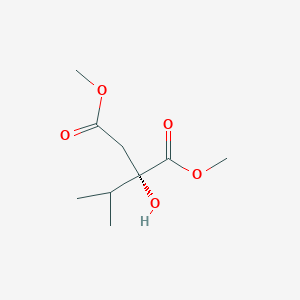
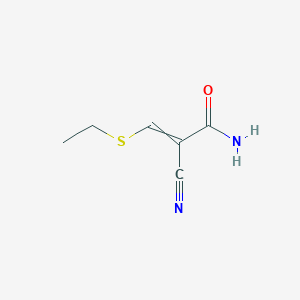
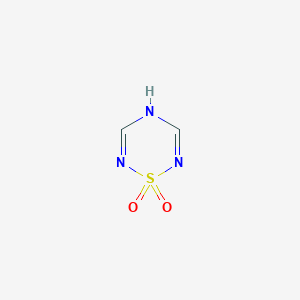
mercury](/img/structure/B14364020.png)
![3-{2-[(Hydrazinylmethylidene)amino]-1,3-thiazol-4-yl}benzoic acid](/img/structure/B14364023.png)
